tert-butyl (2R)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate
Description
tert-Butyl (2R)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate is a chiral azetidine derivative featuring a four-membered ring system with an aminomethyl and ethyl substituent at the 2-position, protected by a tert-butyl carbamate group. The (2R) stereochemistry is critical for its interactions in asymmetric synthesis and pharmaceutical applications. This compound is synthesized via methods involving tert-butyl carbamate protection, as seen in analogous azetidine syntheses (e.g., K₂CO₃-mediated alkylation in methanol or acetonitrile) .
Properties
IUPAC Name |
tert-butyl (2R)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-11(8-12)6-7-13(11)9(14)15-10(2,3)4/h5-8,12H2,1-4H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQBEHUDULEKJC-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN1C(=O)OC(C)(C)C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(CCN1C(=O)OC(C)(C)C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. One common method involves the reaction of an amino alcohol with a suitable electrophile to form the azetidine ring.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced using tert-butyl chloroformate or tert-butyl bromoacetate under basic conditions.
Functionalization: The aminomethyl and ethyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor systems to achieve precise control over reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (2R)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate serves as a valuable scaffold for drug development. Its structural characteristics allow for modifications that can enhance pharmacological properties. Notably:
- Antibacterial Activity : Research indicates that while the compound itself may not exhibit significant antibacterial activity (MIC > 250 μM), it can potentiate the effects of existing antibiotics. For instance, it was found to enhance the activity of pyridomycin against Escherichia coli, suggesting potential applications in combating antibiotic resistance.
Materials Science
The compound's unique properties make it suitable for the synthesis of novel materials:
- Polymerization Studies : Its reactivity can be exploited in creating polymers with specific characteristics such as enhanced stability or reactivity. This application is particularly relevant in developing advanced materials for industrial use.
Biological Studies
This compound can be utilized as a probe in biological research:
- Mechanistic Studies : The compound may interact with various biological targets, providing insights into molecular mechanisms and pathways. For example, it has been studied for its potential to inhibit bacterial efflux pumps, thereby increasing the effectiveness of antibiotics.
Industrial Applications
The stability and reactivity of this compound make it suitable for various industrial applications:
- Synthesis of Specialty Chemicals : The compound can serve as an intermediate in the production of specialty chemicals and other valuable compounds in the pharmaceutical industry.
Case Study 1: Antibacterial Enhancement
In a study aimed at evaluating the antibacterial properties of various compounds, this compound was tested alongside pyridomycin. The results demonstrated that while the compound alone did not show significant antibacterial effects, it effectively increased the potency of pyridomycin against resistant strains of E. coli, highlighting its potential role as an antibiotic adjuvant.
Case Study 2: Polymer Synthesis
Research into the polymerization capabilities of this compound revealed its ability to form stable polymeric structures when combined with specific monomers. This property is being explored for applications in creating high-performance materials used in coatings and adhesives.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physical Properties
| Compound | Ring Size | Substituents | Molecular Formula | MW (g/mol) | Key Applications |
|---|---|---|---|---|---|
| Target Compound | Azetidine | 2-(Aminomethyl), 2-Ethyl | C₁₁H₂₂N₂O₂ | ~214.3 | Pharmaceutical intermediates |
| tert-Butyl 1-(1'-(4''-BrPh)ethyl)azetidine-2-carboxylate | Azetidine | 2-Ethyl, 1'-(4-BrPh) | C₁₇H₂₃BrNO₂ | ~353.3 | Cross-coupling reactions |
| tert-Butyl (2R)-2-Cyanoazetidine-1-carboxylate | Azetidine | 2-Cyano | C₉H₁₄N₂O₂ | 182.2 | Nitrile chemistry |
| tert-Butyl (2R)-2-(Aminomethyl)-2-methylpyrrolidine-1-carboxylate | Pyrrolidine | 2-(Aminomethyl), 2-Methyl | C₁₁H₂₂N₂O₂ | 214.3 | Organocatalysis |
Biological Activity
Tert-butyl (2R)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate, also known by its CAS number 1638743-99-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings from diverse sources.
The compound features a tert-butyl group, an ethyl side chain, and an amino group, which contribute to its biological activity.
This compound has been studied for its interaction with various biological targets. Preliminary findings suggest that it may act as an inhibitor of certain bacterial efflux pumps, thereby enhancing the efficacy of existing antibiotics.
Antibacterial Activity
A study evaluated the compound's ability to potentiate the activity of pyridomycin against Escherichia coli. The results indicated that while the compound itself did not exhibit intrinsic antibacterial activity (MIC greater than 250 μM), it could enhance the effectiveness of other antibiotics when used in combination .
Toxicity and Safety Profile
According to PubChem data, the compound is classified as harmful if swallowed and can cause skin irritation. These safety concerns necessitate careful handling in laboratory settings .
Study 1: Inhibition of AcrB Efflux Pump
In a recent study focusing on E. coli, researchers tested various compounds for their ability to inhibit the AcrB efflux pump. This compound was included in the screening. Although it did not show significant antibacterial properties on its own, it was able to enhance the activity of other antibiotics by inhibiting the AcrB pump .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study aimed at optimizing pyridylpiperazine-based inhibitors included this compound as a reference point. The findings highlighted how modifications to the azetidine ring could influence biological activity, providing insights into future drug design strategies .
Table 1: Biological Activity Summary
| Compound Name | MIC (μM) | Notes |
|---|---|---|
| This compound | >250 | No intrinsic antibacterial activity |
| Pyridomycin | 0.78 | Effective against E. coli when combined |
| Compound 36 | >125 | Maximum tested concentration due to solubility issues |
Table 2: Toxicity Profile
| Hazard Type | Description |
|---|---|
| Acute Toxicity | Harmful if swallowed (H302) |
| Skin Irritation | Causes skin irritation (H315) |
Q & A
Q. What are the standard synthetic routes for tert-butyl (2R)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate, and what catalysts/solvents are typically employed?
The compound is synthesized via nucleophilic substitution or ring-closing reactions. A common method involves using tetrahydrofuran (THF) as a solvent and triethylamine as a catalyst under mild conditions to preserve stereochemistry. For example, hydrolysis of intermediates can be performed with aqueous NaOH followed by acidification to isolate derivatives . Reaction optimization often employs reflux conditions (40–60°C) with inert gas protection to prevent oxidation.
Q. How is the compound purified post-synthesis, and what analytical techniques confirm its purity and structure?
Purification typically involves column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Analytical confirmation includes:
- NMR spectroscopy : H and C NMR to verify stereochemistry and functional groups.
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%).
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Key protocols include:
- Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Work in a fume hood due to potential volatility/toxicity.
- Compliance with institutional Chemical Hygiene Plans, including spill containment and waste disposal guidelines .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound, and what parameters are prioritized?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are used to predict transition states and intermediates. Parameters include activation energy, solvent effects (via COSMO-RS models), and steric hindrance at the azetidine ring. Computational tools like Gaussian or ORCA integrate with experimental data to narrow reaction conditions (e.g., solvent selection, temperature) and reduce trial-and-error approaches .
Q. When encountering contradictory spectroscopic data (e.g., NMR vs. mass spectrometry), what steps should researchers take to resolve discrepancies?
- Cross-validation : Repeat analyses using alternative techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration).
- Isotopic labeling : Use N or C-labeled analogs to trace unexpected peaks in NMR.
- Theoretical modeling : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or MestReNova) .
Q. What strategies enhance the biological activity of derivatives via structural modifications while maintaining stability?
- Azetidine ring modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 2-position to improve metabolic stability.
- Side-chain engineering : Replace the tert-butyl group with bicyclic carbamates to enhance target binding.
- Protecting group optimization : Use acid-labile groups (e.g., Boc) for controlled release in prodrug designs .
Q. How can low yields in multi-step syntheses involving this compound be systematically troubleshooted?
- Intermediate characterization : Use in-situ FTIR or LC-MS to identify unstable intermediates.
- Reagent stoichiometry : Adjust equivalents of coupling agents (e.g., EDC/HOBt) to minimize side reactions.
- Temperature control : Employ microwave-assisted synthesis for exothermic steps to reduce decomposition .
Data Contradiction Analysis
Q. How should researchers address conflicting data between theoretical predictions and experimental results in reaction mechanisms?
- Mechanistic probes : Use kinetic isotope effects (KIEs) to validate proposed pathways.
- Solvent polarity studies : Compare reaction rates in polar vs. non-polar solvents to test charge stabilization assumptions.
- Computational refinement : Re-optimize transition-state geometries using experimental activation parameters .
Methodological Tables
| Parameter | Optimization Strategy | Reference |
|---|---|---|
| Stereochemical purity | Chiral HPLC with cellulose-based columns | |
| Reaction yield | Microwave-assisted synthesis (20–30% improvement) | |
| Biological activity | SAR studies with fluorinated analogs |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
